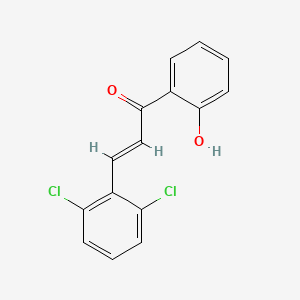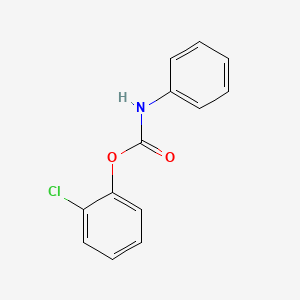
2-Chlorophenyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorophenyl phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group and a phenylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenyl phenylcarbamate typically involves the reaction of 2-chlorophenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chlorophenol+Phenyl isocyanate→2-Chlorophenyl phenylcarbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorophenyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using appropriate reagents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl carbamate derivatives, while substitution reactions can produce various substituted phenylcarbamates.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: Research has explored its potential use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chlorophenyl phenylcarbamate involves its interaction with specific molecular targets. For instance, it can disrupt microtubule organization in plant cells, leading to the formation of multipolar spindles during mitosis . This disruption is achieved by interfering with the cohesion of microtubule minus ends, which are essential for proper spindle formation.
Comparaison Avec Des Composés Similaires
Phenylcarbamate: Similar in structure but lacks the chlorophenyl group.
2-Chlorophenyl carbamate: Contains the chlorophenyl group but differs in the carbamate structure.
Uniqueness: 2-Chlorophenyl phenylcarbamate is unique due to the presence of both the chlorophenyl and phenylcarbamate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in other similar compounds.
Propriétés
Numéro CAS |
16400-07-0 |
|---|---|
Formule moléculaire |
C13H10ClNO2 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
(2-chlorophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H10ClNO2/c14-11-8-4-5-9-12(11)17-13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) |
Clé InChI |
LWZQUJXOWUUZQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





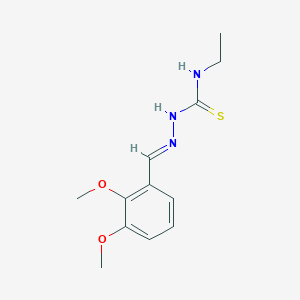
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)
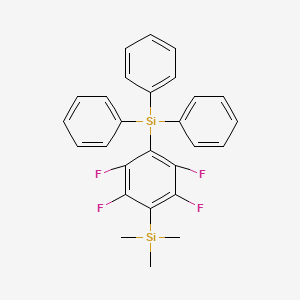
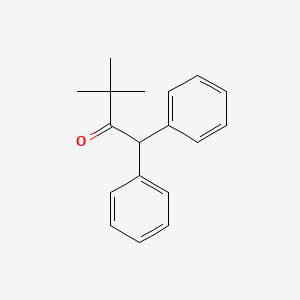




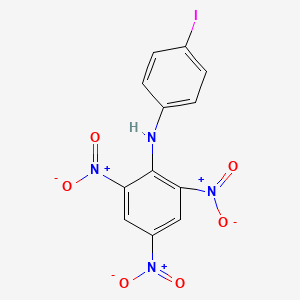
![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)
